molecular formula C11H17ClN2 B177406 4-Piperidinoaniline hydrochloride CAS No. 110475-33-7

4-Piperidinoaniline hydrochloride

Cat. No. B177406
M. Wt: 212.72 g/mol
InChI Key: HYLYCYONEOJCCG-UHFFFAOYSA-N
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Description

4-Piperidinoaniline hydrochloride is a chemical compound with the CAS Number: 110475-33-7 and a molecular weight of 212.72 . It is used as an intermediate in the production of various drugs and organic compounds .


Molecular Structure Analysis

The molecular formula of 4-Piperidinoaniline hydrochloride is C11H16N2.ClH . The average mass is 212.719 Da .

Scientific Research Applications

Crystal and Molecular Structure Analysis

4-Piperidinoaniline hydrochloride, through studies on closely related compounds, plays a significant role in crystallography and molecular structure analysis. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized using single crystal X-ray diffraction, revealing insights into its orthorhombic space group, protonated piperidine ring conformation, and hydrogen bonding interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Pharmaceutical Building Block Diversification

Piperidines, including 4-piperidinoaniline hydrochloride, serve as vital pharmaceutical building blocks. An electrochemical method for the cyanation of secondary piperidines has been developed, enhancing the synthesis of unnatural amino acids and pharmaceutical intermediates without requiring N-H bond protection (Lennox et al., 2018).

Antiproliferative Studies

Research on derivatives of piperidine, such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines, has shown significant antiproliferative effects against various human cancer cell lines. These studies provide a foundation for developing new anticancer agents (Harishkumar, Nd, & Santhosha, 2018).

Antibacterial Activity

The synthesis of piperidine-containing compounds has been explored for their potential antibacterial activity. Microwave-assisted synthesis of piperidine derivatives has shown promising antibacterial effects, highlighting their potential in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Antimicrobial Activities

Novel compounds synthesized from piperidines, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been investigated for their antimicrobial activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains (Ovonramwen, Owolabi, & Oviawe, 2019).

Safety And Hazards

4-Piperidinoaniline hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidines, including 4-Piperidinoaniline hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-piperidin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7H,1-3,8-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLYCYONEOJCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinoaniline hydrochloride

CAS RN

6641-28-7
Record name NSC48825
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(piperidin-1-yl)aniline dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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